An In-depth Technical Guide to 1-(3-Methoxyphenyl)-2-methylpropan-2-ol: Properties, Synthesis, and Isomeric Comparison
An In-depth Technical Guide to 1-(3-Methoxyphenyl)-2-methylpropan-2-ol: Properties, Synthesis, and Isomeric Comparison
Introduction: This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, a tertiary alcohol of interest in synthetic organic chemistry. Due to its limited availability in commercial databases, this document focuses on its theoretical physicochemical properties and a robust, plausible synthetic pathway. We will delve into the mechanistic principles that underpin its formation, providing researchers and drug development professionals with the foundational knowledge required for its synthesis and characterization. Furthermore, this guide will draw a critical comparison with its more readily available structural isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, highlighting the key differences in structure, properties, and synthesis.
Part 1: Analysis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol (Tertiary Alcohol)
The specified compound, 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, is a tertiary alcohol. This structural feature—where the hydroxyl (-OH) group is attached to a carbon atom bonded to three other carbon atoms—profoundly influences its chemical reactivity and physical properties, distinguishing it from primary or secondary alcohol isomers.
Physicochemical Properties (Theoretical)
While extensive experimental data for this specific isomer is not widely published, its core properties can be accurately calculated based on its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | (Calculated) |
| Molecular Weight | 180.24 g/mol | (Calculated)[1] |
| Structure | A 3-methoxyphenyl group attached to a propan-2-ol backbone at position 1, with a methyl group also at position 2. | - |
| Synonyms | 1-(m-methoxyphenyl)-2-methyl-2-propanol | - |
| CAS Number | Not assigned or readily available in public databases. | - |
Proposed Synthesis: A Mechanistic Approach
The most logical and efficient method for synthesizing a tertiary alcohol like 1-(3-Methoxyphenyl)-2-methylpropan-2-ol is through the nucleophilic addition of a Grignard reagent to a ketone precursor.[2][3][4] This classic organometallic reaction provides a reliable method for forming carbon-carbon bonds.
The chosen pathway involves the reaction of 1-(3-methoxyphenyl)propan-2-one with methylmagnesium bromide (CH₃MgBr) .
Core Principle: The Grignard reagent, CH₃MgBr, acts as a potent nucleophile, with the carbon atom bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[5]
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol
Disclaimer: This is a theoretical protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
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Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Add magnesium turnings (1.2 equivalents) to the flask.
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In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated, often indicated by bubbling or a slight exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ketone and Workup
-
Dissolve the ketone precursor, 1-(3-methoxyphenyl)propan-2-one (1.0 equivalent), in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.[6][7]
-
Cool the ketone solution to 0 °C using an ice bath.
-
Slowly add the prepared methylmagnesium bromide solution (1.1 equivalents) from Step 1 to the ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This acidic workup protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude 1-(3-Methoxyphenyl)-2-methylpropan-2-ol using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Visualization of the Synthetic Workflow
Caption: Proposed Grignard synthesis of the target tertiary alcohol.
Part 2: Comparative Analysis: 1-(3-Methoxyphenyl)-2-methylpropan-1-ol
In contrast to the tertiary alcohol discussed above, its isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol , is a secondary alcohol that is well-documented and commercially available.
Physicochemical Properties (Experimental)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1][8] |
| Molecular Weight | 180.24 g/mol | [1][8][9] |
| Structure | A 3-methoxyphenyl group and a hydroxyl group attached to the same carbon (position 1) of a 2-methylpropane backbone. | - |
| Appearance | Liquid | [8] |
| CAS Number | 61751-33-5 | [1][8][9] |
Documented Synthesis
A documented synthesis for this secondary alcohol involves the β-methylation of a ketone, specifically 1-(3-methoxyphenyl)propan-1-one, using methanol in the presence of an iridium catalyst.[9]
Reaction: 1-(3-methoxyphenyl)propan-1-one is heated with methanol, a catalyst, and a base (cesium carbonate) under airtight conditions.[9] This process involves a transfer hydrogenation mechanism, effectively adding a methyl group and reducing the ketone to the secondary alcohol in a single pot.
Visualization of Isomeric Structures
Caption: Structural comparison of the tertiary vs. secondary alcohol isomers. Note: The image is illustrative of the carbon skeleton.
Conclusion
This guide has detailed the theoretical molecular formula and weight for 1-(3-Methoxyphenyl)-2-methylpropan-2-ol and provided a scientifically sound protocol for its synthesis via a Grignard reaction. The causality behind the experimental choices, rooted in the principles of nucleophilic addition to carbonyls, has been explained to provide a deeper understanding for researchers. By contrasting this tertiary alcohol with its well-documented secondary alcohol isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, this document highlights the critical impact of functional group placement on the properties and synthetic strategies for these molecules. This comprehensive overview serves as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.
References
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
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Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)acetone. PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). 3-Methoxyphenyl acetone. NIST Chemistry WebBook. Retrieved from [Link]
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